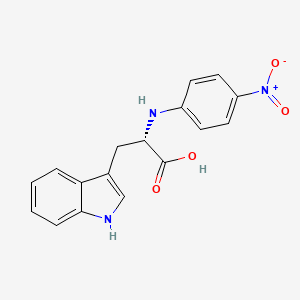

(S)-N-(4-Nitro-phenyl)-L-tryptophan

Description

Properties

IUPAC Name |

(2S)-3-(1H-indol-3-yl)-2-(4-nitroanilino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4/c21-17(22)16(19-12-5-7-13(8-6-12)20(23)24)9-11-10-18-15-4-2-1-3-14(11)15/h1-8,10,16,18-19H,9H2,(H,21,22)/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTSODNVSGHZJJO-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Analytical and Structural Elucidation Techniques for N Aryl L Tryptophan Derivatives

Advanced Spectroscopic Methodologies for Structural Assignment and Conformational Analysis

Spectroscopic techniques are fundamental in the characterization of novel compounds. For N-Aryl-L-Tryptophan derivatives, a combination of NMR, IR, Raman, UV-Vis, and Mass Spectrometry provides a comprehensive understanding of the molecular structure. A closely related sulfonamide compound, {N-(4-nitrophenyl)sulfonyl}tryptophan (DNSPA), has been synthesized and characterized, offering valuable comparative data for the analytical elucidation of (S)-N-(4-Nitro-phenyl)-L-tryptophan. nih.gov

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. For N-aryl-L-tryptophan derivatives, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum of the related compound {N-(4-nitrophenyl)sulfonyl}tryptophan, signals corresponding to the protons of the 4-nitrophenyl moiety appear in the downfield region, typically between δ 7.77 and 8.09 ppm. nih.gov This is consistent with the electron-withdrawing nature of the nitro group. The N-H protons of the indole (B1671886) and sulfonamide groups are also observed downfield, though their chemical shifts can be sensitive to the solvent and environment. nih.gov The aromatic protons of the indole ring of tryptophan and the aliphatic protons of the amino acid backbone appear at characteristic chemical shifts. nih.govhmdb.canih.gov

Table 1: Representative ¹H NMR Chemical Shifts for N-Aryl-Tryptophan Derivatives

| Proton Type | Typical Chemical Shift (ppm) |

|---|---|

| 4-Nitrophenyl Protons | 7.7 - 8.3 |

| Indole N-H | 7.7 - 7.9 |

| Sulfonamide/Amine N-H | 4.3 - 7.8 |

| Indole Aromatic Protons | 7.0 - 7.6 |

| Aliphatic (Tryptophan side chain) | 3.0 - 4.5 |

Data is based on a related sulfonamide derivative. nih.gov

Vibrational Spectroscopic Studies (IR, Raman) for Functional Group Identification and Molecular Interactions

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. nih.gov

In the IR spectrum of N-aryl-L-tryptophan derivatives, characteristic bands confirm the presence of key functional groups. For instance, the N-H stretching vibrations of the indole and amine groups are typically observed. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group on the phenyl ring give rise to strong absorption bands, commonly found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. nih.govspectroscopyonline.com The carboxyl group (COOH) shows a characteristic C=O stretch around 1700 cm⁻¹. nih.gov

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric stretching of the nitro group is particularly Raman active. spectroscopyonline.com These techniques are also sensitive to intermolecular interactions, such as hydrogen bonding, which can cause shifts in vibrational frequencies. researchgate.net

Table 2: Key IR Absorption Bands for N-Aryl-Tryptophan Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Indole, Amine) | Stretching | 3300 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=O (Carboxylic Acid) | Stretching | ~1700 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| NO₂ (Nitro) | Asymmetric Stretch | ~1530 |

| NO₂ (Nitro) | Symmetric Stretch | ~1350 |

Data is based on a related sulfonamide derivative and general spectral data. nih.govnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure and Purity Assessment

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is a valuable tool for assessing purity and concentration. The absorption spectrum is dominated by the aromatic chromophores present in the molecule: the indole ring of tryptophan and the nitrophenyl group. nih.goviosrjournals.org

The indole moiety of tryptophan typically exhibits absorption maxima around 280 nm. iosrjournals.org The 4-nitrophenyl group introduces strong absorption bands due to π → π* and n → π* transitions, which are influenced by the nitro substituent. researchgate.net For {N-(4-nitrophenyl)sulfonyl}tryptophan, absorption maxima have been observed at 268 nm and 290 nm, attributed to these electronic transitions. nih.gov The position and intensity of these bands can be sensitive to the solvent polarity. This technique is also useful for confirming the absence of impurities that absorb in the UV-Vis range. nih.gov

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the exact molecular weight of the compound and to study its fragmentation patterns, which can further confirm the structure. nih.gov For this compound, the expected molecular ion peak would correspond to its molecular weight of 325.32 g/mol . jwpharmlab.com

Electrospray ionization (ESI) is a soft ionization technique commonly used for amino acid derivatives. rsc.org The fragmentation of tryptophan derivatives often involves the loss of the carboxyl group (a loss of 45 Da) and cleavage at the N-Cα bond. rsc.org High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the parent ion and its fragments, providing a high degree of confidence in the structural assignment. rsc.org In the analysis of {N-(4-nitrophenyl)sulfonyl}tryptophan, the molecular ion peak was observed, confirming its molecular weight. nih.gov

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interaction Analysis

While spectroscopic methods provide crucial structural information, single-crystal X-ray diffraction provides the definitive solid-state structure, including bond lengths, bond angles, and the precise three-dimensional arrangement of atoms. nih.gov

Crystal Packing and Supramolecular Assembly of N-Aryl-L-Tryptophan Derivatives

The solid-state structure of N-aryl-L-tryptophan derivatives is heavily influenced by non-covalent interactions, such as hydrogen bonding and π-π stacking. researchgate.netnih.gov These interactions dictate the crystal packing and the formation of larger supramolecular assemblies. nih.govnih.govacs.org

Furthermore, π-π stacking interactions between the indole rings of tryptophan and the nitrophenyl rings are significant stabilizing forces. researchgate.netnih.gov In some structures, centroid-centroid distances between these aromatic rings are in the range of 3.6 Å, indicative of substantial aromatic interactions. researchgate.net These combined interactions lead to the formation of complex and stable three-dimensional supramolecular architectures. iaea.org

Table 3: Crystallographic Data for a Representative N-Aryl-Tryptophan Derivative

| Parameter | {N-(4-nitrophenyl)sulfonyl}tryptophan |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 16.4886 (10) |

| b (Å) | 11.2335 (7) |

| c (Å) | 18.7303 (12) |

| β (°) | 99.412 (2) |

| Volume (ų) | 3422.3 (4) |

| Z | 4 |

Data from a related sulfonamide derivative. nih.gov

Analysis of Hydrogen Bonding and π-π Stacking Interactions in Crystalline States

The supramolecular architecture of this compound in the crystalline state is significantly influenced by a network of hydrogen bonds and π-π stacking interactions. nih.govnih.govresearchgate.net These non-covalent interactions are crucial in dictating the packing of the molecules in the crystal lattice. nih.gov

In a related analogue, 4-Nitro-N-phthalyl-l-tryptophan, the crystal structure is stabilized by strong hydrogen bonds. nih.govnih.gov One such bond forms between the indole N—H group and a carbonyl oxygen atom of the phthalimide (B116566) ring of an adjacent molecule. nih.govnih.gov Another key hydrogen bond is established between the protonated oxygen atom of the carboxyl group and a different carbonyl oxygen on the phthalimide ring. nih.govnih.gov These interactions create a robust, interconnected network within the crystal. nih.gov

Detailed crystallographic studies provide precise measurements of these interactions. For instance, in the cocrystal of L-tryptophan with 4-nitrophenol, the structure is organized into sheets held together by a combination of hydrogen bonds and nitro–π and π–π stacking interactions. researchgate.net

Table 1: Hydrogen Bonding Parameters in 4-Nitro-N-phthalyl-l-tryptophan nih.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

| N2-H2···O1i | 0.94(2) | 1.98(2) | 2.910(2) | 171(2) |

| O4-H1···O2i | 0.93(3) | 1.68(3) | 2.604(2) | 172(3) |

Symmetry code: (i) x, y, z

Table 2: π-π Stacking Interactions in 4-Nitro-N-phthalyl-l-tryptophan nih.gov

| Ring 1 | Ring 2 | Centroid-Centroid Distance (Å) |

| Indole | Phthalimide | 3.638 (1) |

| Indole | Phthalimide | 3.610 (1) |

Conformational Preferences in the Solid State

The conformation of N-aryl-L-tryptophan derivatives in the solid state is a critical aspect of their structural chemistry, revealing how the molecule arranges itself to achieve maximum stability within the crystal lattice. mdpi.com In the case of 4-Nitro-N-phthalyl-l-tryptophan, the molecule adopts a specific conformation that is largely dictated by the intramolecular and intermolecular forces at play. nih.gov

A notable conformational difference has been observed between 4-nitro-N-phthalyl-tryptophan and a related compound, the RG108 salt structure. researchgate.net The torsion angles that define the orientation of the tryptophan side chain are distinct, with values of -155.66 (17)° for the title compound and -61.93 (17)° for the RG108 salt structure. researchgate.net This highlights how even subtle changes to the molecular structure or its environment can lead to significant conformational shifts.

The study of conformational isomerism is crucial for understanding the physicochemical properties of molecules. mdpi.com Theoretical calculations, such as Density Functional Theory (DFT), can be employed to map the potential energy surface for the rotation of different functional groups, like the nitro group, and to estimate the energy barriers for conformational changes. mdpi.com

Table 3: Selected Torsion Angles (°) for 4-Nitro-N-phthalyl-l-tryptophan nih.gov

| Atoms | Angle (°) |

| O3-C10-C9-N1 | -120.3 (2) |

| O4-C10-C9-N1 | 60.2 (2) |

| C11-C9-N1-C1 | -103.5 (2) |

| C10-C9-C11-C12 | -59.5 (2) |

| N1-C9-C11-C12 | 64.0 (2) |

Chiral Analytical Methods for Enantiopurity Assessment of this compound

The assessment of enantiomeric purity is a critical step in the characterization of chiral molecules like this compound. wikipedia.org A variety of analytical techniques are employed for this purpose, with chiral chromatography being one of the most powerful and widely used methods. wikipedia.org

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a common approach for the enantiomeric separation of tryptophan derivatives. nih.gov For instance, a Cinchona alkaloid-based zwitterionic CSP has been successfully used for the efficient separation of various monosubstituted tryptophan derivatives. nih.gov This method often utilizes a mobile phase consisting of methanol (B129727) and water with additives like formic acid and diethylamine (B46881) to achieve good separation factors. nih.gov The enantiomeric purity of a synthesized compound can then be readily determined. nih.gov

Another strategy for chiral analysis involves the use of chiral derivatizing agents (CDAs). wikipedia.org In this indirect method, the enantiomeric mixture is reacted with a pure chiral derivatizing agent to form diastereomers. wikipedia.org These diastereomers can then be separated using standard, non-chiral chromatographic techniques. wikipedia.org The success of this approach hinges on the availability of an enantiomerically pure derivatizing agent and the presence of a suitable functional group on the analyte for the reaction to occur. wikipedia.org

Capillary electrochromatography (CEC) is another efficient technique for the analysis and separation of chiral compounds. jiangnan.edu.cn The use of novel CSPs, such as those based on cyclodextrin (B1172386) derivatives or molecularly imprinted polymers, has expanded the capabilities of CEC for chiral separations. jiangnan.edu.cn

More recent and novel approaches for chiral recognition include the use of unmodified gold nanoparticles as colorimetric probes for tryptophan enantiomers. nih.gov In one study, the presence of D-tryptophan caused a distinct color change in a solution of gold nanoparticles, while L-tryptophan did not, allowing for visual chiral recognition. nih.gov Electrochemical methods, such as differential pulse voltammetry, have also been employed for the chiral recognition of tryptophan enantiomers using modified electrodes. researchgate.net Furthermore, gas-phase techniques involving enantiomer-selective photolysis of non-covalent complexes have been developed for the quantitative chiral analysis of tryptophan. nih.gov

Table 4: Methods for Chiral Analysis of Tryptophan Derivatives

| Method | Principle | Application Example |

| Chiral HPLC | Separation of enantiomers on a chiral stationary phase. | Enantiomeric separation of monosubstituted tryptophan derivatives using a Cinchona alkaloid-based zwitterionic CSP. nih.gov |

| Chiral Derivatization | Formation of diastereomers with a chiral derivatizing agent, followed by separation on an achiral stationary phase. wikipedia.org | Synthesis of diastereomeric derivatives for separation. wikipedia.org |

| Capillary Electrochromatography (CEC) | Separation within a capillary containing a chiral stationary phase under an electric field. jiangnan.edu.cn | Enantio-separation of chiral drugs and amino acids using cyclodextrin-based CSPs. jiangnan.edu.cn |

| Colorimetric Sensing | Enantiomer-specific interaction with a probe leading to a visual change. | Visual chiral recognition of tryptophan enantiomers using unmodified gold nanoparticles. nih.gov |

| Electrochemical Sensing | Enantioselective interaction at a modified electrode surface leading to a measurable electrical signal. researchgate.net | Chiral recognition of tryptophan enantiomers using a β-cyclodextrin-platinum nanoparticles/graphene nanohybrids modified electrode. researchgate.net |

| Mass Spectrometry (Gas Phase) | Enantiomer-selective photolysis of cold non-covalent complexes. nih.gov | Quantitative chiral analysis of tryptophan. nih.gov |

Computational Chemistry and Molecular Modeling Approaches for N Aryl L Tryptophan Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can elucidate electron distribution, molecular stability, and reactivity, offering a microscopic view that is often inaccessible through experimental means alone.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and predicting electronic properties. For N-aryl-L-tryptophan systems, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms.

These calculations provide optimized structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, in a related compound, {(4-nitrophenyl)sulfonyl}tryptophan, DFT calculations have been used to determine these parameters, which show excellent agreement with experimental data obtained from X-ray crystallography. The analysis of the geometry of (S)-N-(4-Nitro-phenyl)-L-tryptophan would similarly involve the characterization of the planar indole (B1671886) ring, the nitro-substituted phenyl ring, and the chiral center at the alpha-carbon, as well as the relative orientation of these fragments.

Table 1: Representative Optimized Geometrical Parameters (DFT) Note: This table presents typical bond length and angle values for key structural motifs found in N-aryl-L-tryptophan systems, derived from computational studies on analogous compounds.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C-C (phenyl ring) | ~1.39 Å |

| C-N (nitro group) | ~1.48 Å | |

| C-C (indole ring) | ~1.37 - 1.45 Å | |

| Cα-Cβ (tryptophan) | ~1.54 Å | |

| Bond Angle (°) | O-N-O (nitro group) | ~124° |

| C-N-C (amine link) | ~128° | |

| Cα-Cβ-Cγ (tryptophan) | ~113° |

A significant application of quantum chemical calculations is the prediction of spectroscopic data. Theoretical vibrational frequencies (FT-IR), as well as nuclear magnetic resonance (NMR) chemical shifts, can be calculated and compared with experimental spectra to confirm the molecular structure.

For example, in studies of {(4-nitrophenyl)sulfonyl}tryptophan, theoretical calculations accurately predicted the vibrational modes, such as the N-H stretching of the indole and sulfonamide moieties, and the stretching vibrations of C-O and C=C bonds. acs.org Similarly, calculated ¹H and ¹³C NMR chemical shifts showed strong correlation with experimental values, aiding in the precise assignment of signals to specific atoms within the molecule. acs.orgnih.gov This comparative approach is crucial for validating the computed structure and understanding how electronic features influence the spectroscopic output.

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for an Analogous Tryptophan Derivative Note: Data derived from studies on {(4-nitrophenyl)sulfonyl}tryptophan. acs.org

| Parameter | Experimental Value | Calculated Value (DFT) |

| FT-IR (cm⁻¹) | ||

| N-H Stretch (indole) | - | 3670 |

| N-H Stretch (linker) | - | 3496 |

| C=C Stretch | 1579 | 1582 |

| ¹³C NMR (ppm) | ||

| Aliphatic Cα | 56.4 | 60.2 |

| Aliphatic Cβ | 27.49 | 31.88 |

| ¹H NMR (ppm) | ||

| Aromatic (nitrophenyl) | 7.77-8.09 | 7.27-8.66 |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. youtube.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, representing the nucleophilic nature of a molecule, while the LUMO acts as an electron acceptor, indicating its electrophilic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron-rich indole ring is expected to contribute significantly to the HOMO, while the electron-withdrawing nitro-phenyl group would lower the energy of the LUMO. This distribution makes the molecule susceptible to both nucleophilic and electrophilic attack at different sites. Computational studies on related systems confirm that such substitutions significantly influence the FMO energies.

Table 3: Frontier Molecular Orbital Energies for a Related System Note: Values are representative and derived from DFT calculations on similar aromatic nitro compounds.

| Parameter | Energy (eV) |

| HOMO | ~ -6.5 eV |

| LUMO | ~ -2.5 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 eV |

Molecular Dynamics Simulations for Conformational Landscape Exploration in Solution

While quantum calculations reveal properties of a single, optimized molecule, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule in a more realistic environment, such as in a solvent. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. researchgate.net

For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape. These simulations can reveal the different shapes (conformers) the molecule adopts in solution, the stability of these conformers, and the transitions between them. This is particularly important for understanding how the molecule might interact with a biological receptor, as its shape can be influenced by the surrounding water molecules and ions. researchgate.netnih.gov Studies on tryptophan and its derivatives have used MD to analyze hydration, reorientation times, and the influence of the solvent on conformational preferences. acs.orgresearchgate.net

Molecular Docking Studies for Predictive Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is a cornerstone of computer-aided drug design.

Molecular docking simulations are used to assess the binding affinity of this compound to various biological targets. The tryptophan scaffold is recognized by numerous proteins, and derivatives are often designed to modulate these interactions. Potential targets could include enzymes in the tryptophan metabolism pathway, such as tryptophan synthase, or receptors like the Aryl Hydrocarbon Receptor (AhR), which is known to bind tryptophan metabolites. nih.govnih.gov

The docking process involves placing the ligand into the binding site of the protein and using a scoring function to estimate the binding affinity, often reported in kcal/mol. A lower binding energy indicates a more favorable interaction. These simulations can identify key interactions, such as hydrogen bonds and π-π stacking, between the ligand and amino acid residues in the protein's active site. For example, docking studies on L-tryptophan with the human serotonin (B10506) transporter (SERT) have identified binding affinities and crucial residue interactions. ejournals.ca

Table 4: Example Molecular Docking Results for Tryptophan Derivatives with a Biological Target Note: This table provides representative data illustrating the type of results obtained from molecular docking studies on tryptophan-like ligands with protein receptors.

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| L-Tryptophan | Human Serotonin Transporter (SERT) | -5.69 | TYR-95, ILE-172, PHE-335 |

| Tryptophan Metabolite | Aryl Hydrocarbon Receptor (AhR) | -9.2 | HIS-337, TYR-322, SER-365 |

| Compound 1 (Inhibitor) | Tryptophan Synthase (TRPS) | -7.5 | GLY-101, SER-178, PHE-280 |

Elucidation of Binding Modes and Key Interacting Residues

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are pivotal in elucidating how N-aryl-L-tryptophan derivatives bind to their protein targets. These methods predict the most favorable binding poses and identify the specific amino acid residues that are crucial for molecular recognition and affinity.

The binding of tryptophan derivatives often involves a combination of non-covalent interactions. nih.gov The indole ring of tryptophan is frequently involved in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and other tryptophan residues within the binding site. nih.govmdpi.com For instance, in the drug-binding site of the bacterial multidrug resistance regulator LmrR, two tryptophan residues (W96) are positioned face-to-face, creating a space for aromatic drug moieties to stack between them. nih.gov

Hydrogen bonding is another critical factor, often involving the amino acid backbone or polar substituents on the indole ring. mdpi.com In the case of N-aryl systems like this compound, the nitro group can participate in specific interactions. Crystal structure analysis of related compounds reveals that intermolecular cohesion can be achieved through strong hydrogen bonding and nitro–π interactions. researchgate.net

Studies on various tryptophan metabolites binding to the aryl hydrocarbon receptor (AhR) have demonstrated how different ligands can exploit distinct sets of fingerprint residues to stabilize different receptor conformations, leading to selective gene transcription. researchgate.net For example, computational and mutagenesis experiments have identified residue Gln377 of the AhR as a key interaction point for L-Kynurenine, a tryptophan metabolite. researchgate.net The increased hydrophobic surface of β-branched α-amino acids can also mediate molecular recognition processes between bioactive peptides and their target receptors. rsc.org

Below is a table summarizing the key interactions observed in tryptophan derivative binding:

| Interaction Type | Key Residues/Moieties Involved | Example Target/System | Reference |

| π-π Stacking | Tryptophan, Phenylalanine, Tyrosine | LmrR, AhR | nih.gov, researchgate.net |

| Hydrogen Bonding | Polar side chains (e.g., Gln), Backbone atoms | AhR, Self-assembly | researchgate.net, mdpi.com |

| Nitro-π Interactions | Nitro group, Aromatic rings | Crystal packing | researchgate.net |

| Hydrophobic Interactions | Indole ring, Aryl substituents | General peptide-receptor binding | rsc.org |

Computational Design of Modified Tryptophan Derivatives for Enhanced Interactions

Computational modeling is not only for analysis but also for proactive design. By understanding the structure-activity relationships (SAR) gleaned from binding mode analysis, scientists can computationally design modified tryptophan derivatives with improved affinity, selectivity, or other desirable properties. rsc.org

One common strategy involves introducing substituents onto the indole moiety to modulate its electronic properties or create new interaction points. chim.it For example, based on a known binding mode, a nitro group could be replaced with other functional groups to optimize interactions with specific residues in a binding pocket. The design process often involves creating a virtual library of derivatives and using computational tools to screen them for predicted binding affinity.

Another approach is the modification of the amino acid backbone. The synthesis of β-arylated tryptophan derivatives, for instance, aims to create unnatural β-branched α-amino acids. rsc.org These modifications introduce conformational constraints and increase the hydrophobic surface area, which can enhance molecular recognition at peptide-receptor interfaces. rsc.org

Researchers have also designed and synthesized novel tryptophan derivatives by incorporating entirely new chemical scaffolds, such as 2,5-diketopiperazine and acyl hydrazine (B178648) moieties. nih.govnih.gov This strategy, guided by the goal of improving antiviral or other biological activities, uses the tryptophan structure as a starting point for creating more complex molecules with potentially novel mechanisms of action. nih.gov The process often starts with a natural amino acid like L-tryptophan, which undergoes a series of reactions, including esterification, amidation, and cyclization, to produce the final target compounds. nih.gov

The table below illustrates some computational design strategies for tryptophan derivatives.

| Design Strategy | Modification | Intended Effect | Reference |

| Indole Substitution | Add/modify functional groups on the indole ring | Enhance binding, alter electronics, improve selectivity | chim.it |

| Backbone Modification | Create β-arylated or β,β-diaryl derivatives | Increase hydrophobic surface, conformational constraint | rsc.org |

| Scaffold Hopping | Incorporate new heterocyclic systems (e.g., diketopiperazine) | Discover novel activities, improve properties | nih.gov, nih.gov |

| Bioisosteric Replacement | Replace moieties with groups of similar properties | Fine-tune binding affinity and pharmacokinetic properties | rsc.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling in Tryptophan Derivative Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov In tryptophan derivative research, QSAR models serve as predictive tools to estimate the activity of newly designed or untested molecules, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug discovery. researchgate.net

A QSAR model is built by first calculating a set of molecular descriptors for a series of tryptophan derivatives with known activities. These descriptors quantify various aspects of the molecule's physicochemical, electronic, and topological properties. The next step involves using statistical methods, ranging from multiple linear regression (MLR) to advanced machine learning and deep learning algorithms, to build a mathematical equation that relates the descriptors to the activity. nih.govresearchgate.net

The predictive power of a QSAR model must be rigorously validated. youtube.com This is typically done by splitting the initial dataset into a training set, used to build the model, and a test set, used to evaluate its performance on compounds it has not seen before. youtube.com A well-validated QSAR model can then be used to screen virtual libraries of tryptophan derivatives, identifying promising candidates for further investigation. youtube.com For example, QSAR models have been developed to investigate the relationship between indazole derivatives and their inhibitory activity against the estrogen receptor alpha (ERα). researchgate.net While not specific to tryptophan, this demonstrates the application of the methodology to related heterocyclic systems.

The key components of a QSAR study are summarized in the following table.

| QSAR Component | Description | Examples | Reference |

| Dataset | A collection of compounds with measured biological activity. | Tryptophan derivatives with measured anti-TMV or antifungal activity. | nih.gov, researchgate.net |

| Molecular Descriptors | Numerical values representing molecular properties. | LogP (hydrophobicity), molecular weight, electronic parameters, topological indices. | youtube.com |

| Statistical Model | Algorithm to correlate descriptors with activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), Deep Neural Networks. | nih.gov, researchgate.net |

| Validation | Process to assess the model's predictive accuracy. | Internal validation (cross-validation) and external validation (using a test set). | youtube.com |

Biochemical and Molecular Interaction Studies of N Aryl L Tryptophan Derivatives

Studies on Protein-Ligand Binding and Molecular Recognition

Circular Dichroism (CD) Spectroscopy for Assessing Protein Conformational Changes upon Ligand Binding:No circular dichroism spectroscopy studies were found that assess protein conformational changes upon binding to (S)-N-(4-Nitro-phenyl)-L-tryptophan.

Due to the absence of specific data for this compound in the requested contexts, the generation of a factually accurate article that adheres to the provided outline is not feasible at this time.

Characterization of Binding Sites and Affinities in Macromolecular Complexes

There is no available scientific literature detailing the characterization of binding sites or the binding affinities of This compound with any specific macromolecular complexes. Research on related tryptophan derivatives suggests that such compounds can be utilized as probes or substrates in enzyme assays; however, no such data exists specifically for This compound . For instance, other modified tryptophan compounds, like N-acetyl-L-tryptophan 4-nitrophenyl ester, have been used as fluorogenic substrates to study the catalytic mechanisms of serine proteases, but this information is not directly applicable to the subject compound. cymitquimica.com

Research into Biochemical Pathways and Metabolic Intermediates Involving Tryptophan Derivatives

No research detailing the involvement of This compound in specific biochemical pathways or identifying its metabolic intermediates could be located. L-tryptophan, the parent molecule, is known to be extensively metabolized through pathways such as the kynurenine (B1673888) and serotonin (B10506) pathways. nih.govnih.gov These pathways generate a host of biologically active metabolites. nih.gov However, how the addition of a 4-nitrophenyl group to the alpha-amino group of L-tryptophan affects its metabolic fate has not been documented in the available research. Studies on other tryptophan derivatives are aimed at understanding their potential as therapeutic agents or their role in biological processes, but these findings cannot be extrapolated to This compound without direct experimental evidence.

Due to the absence of specific research data for This compound , no data tables can be generated.

Applications of N Aryl L Tryptophan Derivatives As Research Tools and Chemical Biology Probes

Development of N-Aryl-L-Tryptophan Derivatives as Affinity Probes for Biological Systems

N-Aryl-L-Tryptophan derivatives serve as valuable scaffolds for the development of affinity probes, which are essential for identifying and characterizing protein-ligand interactions. The inherent ability of the tryptophan indole (B1671886) side chain to engage in various non-covalent interactions, including hydrophobic, van der Waals, and hydrogen bonding, makes it a privileged structure for protein recognition. nih.gov The addition of an N-aryl group provides a modular handle to enhance and fine-tune these interactions.

The design of these probes allows for systematic modification of the aryl moiety to optimize binding affinity and selectivity for a target protein. For instance, substituents on the phenyl ring can alter the electronic properties (electron-donating or -withdrawing), hydrophobicity, and steric bulk, thereby influencing the binding energetics. While specific studies detailing (S)-N-(4-Nitro-phenyl)-L-tryptophan as an affinity probe are not prevalent, the principles of its design are well-established. The 4-nitrophenyl group, being strongly electron-withdrawing, can significantly alter the electronic nature of the parent tryptophan molecule, potentially influencing interactions within a protein's binding pocket. These derivatives can be employed in techniques like affinity chromatography or competitive binding assays to isolate and study specific protein targets.

Utilization as Fluorescent Tags and Spectroscopic Probes for Protein Studies

Tryptophan is one of the three naturally occurring fluorescent amino acids and is often the dominant source of intrinsic fluorescence in proteins. nih.govbmglabtech.com Its photophysical properties are highly sensitive to the polarity of its local microenvironment, making it an excellent intrinsic probe for studying protein conformation, folding, and ligand binding. nih.govbmglabtech.comwikipedia.org The fluorescence emission of a tryptophan residue located in a nonpolar, hydrophobic core of a protein is typically blue-shifted with a higher quantum yield compared to a tryptophan exposed to the aqueous solvent. quora.com

The N-Aryl-L-Tryptophan scaffold, particularly with chromophoric or auxochromic substituents, allows for the creation of extrinsic probes with tailored spectroscopic properties. The introduction of a 4-nitrophenyl group, as in this compound, is expected to significantly alter the absorption and emission characteristics of the parent molecule.

A closely related derivative, 6-Nitro-L-tryptophan, has been successfully developed as a spectroscopic probe for tryptophan-binding proteins. nih.gov This compound exhibits a distinct absorption spectrum in the visible and near-UV range. Upon binding to proteins such as trp aporepressor or human serum albumin (HSA), this spectrum undergoes significant changes. nih.gov For example, binding to trp aporepressor causes a sharp decrease in visible absorption intensity, while binding to HSA results in a blue shift and an increase in absorption, indicative of the probe moving into a less polar environment. nih.gov Furthermore, the formation of a complex between 6-Nitro-L-tryptophan and these proteins induces strong circular dichroism (CD) signals, which can be used to quantify the binding affinity. nih.gov These findings demonstrate the utility of nitro-tryptophan derivatives as sensitive probes for monitoring binding events.

| Protein | Spectroscopic Change | Induced CD Signal | Dissociation Constant (KD) |

|---|---|---|---|

| trp Aporepressor | Diminished visible absorption | Negative max at 386 nm, positive max at 310 nm | 1.27 - 1.69 x 10-4 M |

| Human Serum Albumin | Blue shift and increased absorption | Strong positive max at 380 nm | 6.4 - 8.0 x 10-5 M |

Beyond single-molecule probes, tryptophan residues have been clustered to create short, low-molecular-weight fluorescent tags ("W-tags"). nih.gov These tags offer an alternative to larger fluorescent proteins like GFP for the online monitoring of recombinant protein production, as their fluorescence is oxygen-independent and they impose a smaller metabolic burden on the host cells. nih.gov

Role of N-Aryl-L-Tryptophan Scaffolds in the Exploration of Molecular Recognition Principles

A prime example of this approach is the use of progressively fluorinated tryptophan analogs to study the role of electrostatic π-π interactions in protein-ligand binding. researchgate.net Fluorine atoms are electron-withdrawing and their incorporation into the indole ring modulates the quadrupole moment of the aromatic system. Studies on the bacterial multidrug transcriptional repressor LmrR showed that progressive fluorination of a key tryptophan residue (Trp96) in the drug-binding site systematically decreased the binding affinity for aromatic drugs, providing clear, quantitative evidence for the importance of electrostatic interactions in molecular recognition. researchgate.net

Similarly, tryptophan-containing peptides have been synthesized to explore selective binding to nucleic acid bases. nih.gov Tripeptides with the sequence Ac-Trp-X-Trp-NHCH3, where X is a variable amino acid, were shown to interact with nucleotides, with the nature of the X residue influencing the selectivity, particularly for guanosine (B1672433) monophosphate (GMP). The binding mechanism involves a combination of hydrogen bonding from the side chain of residue X and stacking interactions from the two terminal tryptophan residues. nih.gov The N-Aryl-L-Tryptophan framework allows for even greater diversity in designing such recognition motifs.

Contribution to the Understanding of Structure-Activity Relationships in Bioactive Scaffolds

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and chemical biology, aiming to correlate a molecule's chemical structure with its biological activity. The N-Aryl-L-Tryptophan scaffold is an excellent tool for SAR exploration because it allows for discrete, well-defined modifications.

Research on tryptophan-based inhibitors for butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease, highlights this utility. A series of tryptophan derivatives were designed and synthesized to optimize potency and selectivity, leading to the discovery of inhibitors with low nanomolar efficacy. nih.govresearchgate.net Crystallographic studies of an inhibitor in complex with BChE revealed the precise molecular interactions responsible for its high affinity, guiding further optimization. nih.gov

Future Directions and Emerging Research Avenues in N Aryl L Tryptophan Chemistry and Biology

Exploration of Novel Synthetic Routes and Catalytic Systems

The synthesis of N-aryl-L-tryptophan derivatives is continually evolving, with a strong emphasis on developing more efficient, sustainable, and versatile catalytic systems. Future research is focused on moving beyond traditional methods to embrace innovative strategies that offer improved yields, lower environmental impact, and broader substrate scope.

One of the most promising areas is the refinement of copper-catalyzed N-arylation of amino acids. While copper has been a workhorse in this field, research is now directed towards designing novel ligands that can enhance the catalytic activity and stability of the copper complexes. These next-generation catalysts are expected to operate under milder reaction conditions, tolerate a wider range of functional groups, and enable the use of less expensive and more readily available arylating agents.

Palladium-catalyzed cross-coupling reactions also remain a cornerstone of N-arylation chemistry. Future efforts in this domain are likely to concentrate on the development of highly active catalysts that can function at very low loadings, thus minimizing the cost and potential for palladium contamination in the final products. Furthermore, there is a growing interest in photoredox catalysis as a means to achieve N-arylation under ambient conditions, using light as a renewable energy source to drive the reaction.

A particularly exciting frontier is the development of metal-free N-arylation methods. These approaches, which often utilize hypervalent iodine reagents or proceed via nucleophilic aromatic substitution (SNAr) mechanisms, offer a more sustainable alternative to metal-catalyzed reactions. For instance, the synthesis of N-aryl-L-tryptophan derivatives could be achieved by reacting tryptophan with highly activated aryl halides or other suitable electrophiles under basic conditions. The development of novel activating groups for the arylating agent will be crucial for expanding the scope of these metal-free methods.

| Catalytic System | Focus of Future Research | Potential Advantages |

| Copper-Catalyzed | Development of advanced ligands, exploration of novel copper sources. | Lower cost, reduced toxicity, improved functional group tolerance. |

| Palladium-Catalyzed | Design of highly active catalysts for low-loading applications, exploration of novel phosphine (B1218219) ligands. | High efficiency, broad substrate scope, well-established methodology. |

| Photoredox Catalysis | Utilization of visible light to drive N-arylation, development of novel photosensitizers. | Mild reaction conditions, sustainable energy source, unique reactivity. |

| Metal-Free Systems | Design of novel organic catalysts, expansion of SNAr reaction scope. | Avoidance of heavy metal contamination, potentially lower cost, "greener" chemistry. |

Advanced Computational Approaches for Predictive Design and Mechanistic Insights

Computational chemistry is becoming an indispensable tool in the study of N-aryl-L-tryptophan derivatives, enabling researchers to predict molecular properties, design novel compounds with desired activities, and gain deep insights into reaction mechanisms. The synergy between computational and experimental approaches is expected to accelerate the discovery and development of new molecules in this class.

Density Functional Theory (DFT) calculations are at the forefront of efforts to elucidate the intricate mechanisms of N-arylation reactions. By modeling the transition states and reaction intermediates, researchers can understand the factors that control the reaction's efficiency and selectivity. This knowledge can then be used to rationally design more effective catalysts and optimize reaction conditions. For example, DFT studies can help in understanding the role of ligands in stabilizing the catalytic species in copper- and palladium-catalyzed reactions.

Molecular docking and dynamics simulations are powerful tools for predicting the biological activity of N-aryl-L-tryptophan derivatives. By simulating the interaction of these compounds with their putative biological targets, such as enzymes or receptors, researchers can identify promising candidates for further experimental investigation. This in silico screening approach can significantly reduce the time and cost associated with traditional drug discovery pipelines.

Quantitative Structure-Activity Relationship (QSAR) studies will continue to play a vital role in the design of new N-aryl-L-tryptophan analogs. By correlating the structural features of a series of compounds with their biological activity, QSAR models can be developed to predict the activity of yet-to-be-synthesized molecules. This predictive capability allows for the focused design of compounds with enhanced potency and selectivity.

| Computational Method | Application in N-Aryl-L-Tryptophan Research | Expected Outcome |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, catalyst design. | Rational optimization of synthetic routes, development of more efficient catalysts. |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. | Identification of potential protein targets, prioritization of compounds for biological screening. |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of ligand-protein complexes. | Understanding the stability of interactions, predicting the impact of mutations on binding. |

| QSAR | Development of predictive models for biological activity. | Design of new derivatives with improved potency and desired properties. |

Development of Integrated Experimental and Computational Methodologies

The future of research into N-aryl-L-tryptophan derivatives lies in the seamless integration of experimental and computational methodologies. This synergistic approach, where computational predictions guide experimental work and experimental results feedback to refine computational models, is expected to create a powerful discovery engine.

A key area of development will be the creation of high-throughput screening platforms that combine automated synthesis with rapid biological and physicochemical profiling. The large datasets generated from these platforms can then be used to train and validate advanced machine learning and artificial intelligence (AI) algorithms. These AI models can identify complex structure-activity relationships that may not be apparent from traditional analysis, thereby guiding the design of the next generation of N-aryl-L-tryptophan derivatives.

The development of novel analytical techniques will also be crucial for characterizing these compounds and their interactions with biological systems. For instance, advanced mass spectrometry techniques can be used to identify the metabolites of N-aryl-L-tryptophan derivatives in complex biological matrices, providing valuable insights into their metabolic fate and potential mechanisms of action.

Expansion of N-Aryl-L-Tryptophan Derivatives as Tools in Systems Biology and Multi-Omics Research

N-aryl-L-tryptophan derivatives hold significant promise as chemical probes to investigate complex biological systems. Their unique structures can be tailored to interact with specific cellular targets, allowing for the dissection of intricate signaling pathways and regulatory networks.

In the context of systems biology, these compounds can be used to perturb cellular function in a controlled manner, and the resulting changes can be monitored at a global level using multi-omics approaches. For example, a specific N-aryl-L-tryptophan derivative could be used to inhibit a particular enzyme, and the downstream effects on the proteome, metabolome, and transcriptome could be analyzed. This approach can provide a holistic view of the compound's mechanism of action and reveal novel biological insights.

The development of "clickable" N-aryl-L-tryptophan derivatives, which contain a chemical handle for subsequent modification, will be a key enabling technology in this area. These probes can be used in activity-based protein profiling (ABPP) experiments to identify the direct cellular targets of the compounds. By attaching a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, researchers can visualize and isolate the protein targets, providing direct evidence of the compound's molecular interactions.

| Research Area | Application of N-Aryl-L-Tryptophan Derivatives | Potential Insights |

| Systems Biology | Perturbation of cellular networks and signaling pathways. | Understanding of complex biological processes, identification of novel drug targets. |

| Proteomics | Activity-based protein profiling (ABPP) to identify protein targets. | Direct identification of molecular targets, elucidation of mechanism of action. |

| Metabolomics | Tracing the metabolic fate and effects on cellular metabolism. | Understanding of compound metabolism, identification of biomarkers of activity. |

| Transcriptomics | Analysis of changes in gene expression profiles upon treatment. | Identification of downstream signaling pathways affected by the compound. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.